molecular formula C9H8Cl2O2 B3428916 5-Norbornene-2,3-dicarbonyl chloride, trans- CAS No. 707-80-2

5-Norbornene-2,3-dicarbonyl chloride, trans-

Cat. No.: B3428916
CAS No.: 707-80-2
M. Wt: 219.06 g/mol
InChI Key: KANQIAARVSWKKG-UHFFFAOYSA-N
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Description

Chemical Identity and Structure trans-5-Norbornene-2,3-dicarbonyl chloride (tNBDC) is a bicyclic compound with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.07 g/mol . Its systematic name is (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride, reflecting the rigid norbornene framework with two reactive carbonyl chloride groups in a trans configuration. The compound is identified by CAS numbers 4634-47-3 and 4582-21-2, depending on stereochemical specifications .

Synthesis and Reactivity tNBDC is synthesized via the reaction of 5-norbornene-2,3-dicarboxylic acid with thionyl chloride (SOCl₂) under controlled conditions, yielding a high-purity product . Its reactivity is dominated by the electrophilic carbonyl chloride groups, enabling facile nucleophilic acyl substitution reactions. For example, it undergoes interfacial polymerization with diamines like 1,3-diaminopropane to form thin-film composite (TFC) membranes, critical in separation technologies .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANQIAARVSWKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963447
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
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Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4582-21-2, 707-80-2
Record name 5-Norbornene-2,3-dicarbonyl chloride, trans-
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Record name 5-Norbornene-2, trans-
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
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Record name (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- typically involves the reaction of norbornene derivatives with thionyl chloride or oxalyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Norbornene derivative} + \text{Thionyl chloride} \rightarrow \text{5-Norbornene-2,3-dicarbonyl chloride, trans-} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the production of 5-Norbornene-2,3-dicarbonyl chloride, trans- is scaled up using similar synthetic routes. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity . The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

tNBDC undergoes nucleophilic acyl substitution due to its reactive carbonyl chloride groups. The mechanism involves attack by nucleophiles (e.g., alcohols, amines) at the electrophilic carbonyl carbon, forming a tetrahedral intermediate that eliminates HCl to yield esters, amides, or other derivatives .

Example Application :

  • Norbornylated Cellulose Synthesis : Reaction with trimethylsilylated cellulose (TMSC) in the presence of a catalyst (e.g., pyridine) replaces silyl groups with norbornene acyl groups, achieving a high degree of substitution (DS ~2.9) .

  • Polymer Functionalization : Interfacial polymerization with 1,3-diaminopropane forms ultrafiltration membranes (DAPE-tNBDC/mPAN), demonstrating its utility in material science .

Interfacial Polymerization

tNBDC is used in membrane fabrication via interfacial polymerization with polyacrylonitrile (mPAN) and diamine precursors. This reaction forms cross-linked polymer networks, enhancing membrane stability and selectivity .

Reaction Parameters Details
ReactantstNBDC, 1,3-diaminopropane, mPAN
SolventAqueous/organic phases (interfacial)
ProductTFC (thin-film composite) membranes
Key PropertyHigh salt rejection, low fouling

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction

The norbornene double bond in tNBDC participates in rapid iEDDA cycloaddition with tetrazines, forming dihydropyridazine derivatives. This reaction is highly selective and proceeds under mild conditions .

Kinetic Data :

Alkene Concentration (M) Rate Constant (k<sub>app</sub>, s<sup>-1</sup>)
0.0056.55 × 10<sup>-5</sup> ± 3.37 × 10<sup>-6</sup>
0.0101.26 × 10<sup>-4</sup> ± 3.96 × 10<sup>-6</sup>
0.0151.79 × 10<sup>-4</sup> ± 4.10 × 10<sup>-6</sup>

Ring-Opening Copolymerization (ROCOP)

tNBDC participates in ROCOP with epoxides (e.g., ethyl glycidyl ether) and anhydrides (e.g., diglycolic anhydride), forming alternating copolymers. This reaction is catalyzed by alkali metal carboxylates and proceeds with high chemoselectivity .

Monomer Pair Polymer Product
tNBDC + ethyl glycidyl etherP(tNBDC-alt-EGE)
Diglycolic anhydride + tNBDCP(DGA-alt-tNBDC)

Scientific Research Applications

Organic Synthesis and Polymer Chemistry

tNBDC serves as a building block in organic synthesis due to its ability to participate in various chemical reactions:

  • Ring-Opening Metathesis Polymerization (ROMP) : tNBDC can be utilized to produce advanced polymers with unique properties, making it valuable in materials science .
  • Substitution Reactions : The acyl chloride groups can react with nucleophiles (amines, alcohols) to form amides and esters, respectively.

Biological and Biomedical Research

In biological contexts, tNBDC is employed to modify biomolecules and surfaces:

  • Drug Delivery Systems : Its reactivity allows for the development of systems that enhance drug solubility and bioavailability.
  • Protein-Ligand Interactions : tNBDC facilitates studies on how proteins interact with ligands by enabling surface modifications that enhance binding affinity.

Industrial Applications

tNBDC is utilized in the production of high-performance materials:

  • Coatings and Adhesives : Its strong covalent bonding capabilities make it suitable for creating durable coatings and adhesives used in various industrial applications .
  • Composite Materials : The compound's polymerization properties are harnessed to develop lightweight yet strong composite materials for automotive and aerospace industries.

Case Studies

StudyApplicationFindings
Study on TFC MembranesWater PurificationDemonstrated that membranes synthesized from tNBDC exhibited enhanced permeability and selectivity for water over salts.
Drug Delivery SystemsCancer TreatmentUtilized tNBDC-modified nanoparticles for targeted drug delivery, showing improved efficacy in tumor reduction in animal models.
Polymer DevelopmentAerospace MaterialsDeveloped lightweight composites using tNBDC that showed superior mechanical strength compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-Norbornene-2,3-dicarbonyl chloride, trans- involves its reactivity with nucleophiles. The compound’s acyl chloride groups readily react with nucleophiles to form covalent bonds, leading to the formation of amides, esters, or carboxylic acids . This reactivity is exploited in polymerization reactions, where it acts as a monomer to form polymer chains through covalent bonding.

Comparison with Similar Compounds

5-Norbornene-2,3-dicarboxylic Anhydride

Chemical Identity : CAS 129-64-6, molecular formula C₉H₈O₃ , melting point 162–165°C .
Key Differences :

  • Reactivity : The anhydride undergoes hydrolysis to yield dicarboxylic acid, whereas tNBDC reacts with nucleophiles (e.g., amines) to form amides or esters.
  • Applications: Primarily an epoxy resin hardener and unsaturated polyester monomer, contrasting with tNBDC’s role in polymerization and membrane fabrication .

5-Norbornene-2-carbonyl Chloride

Key Differences:

  • Structure: Monocarbonyl chloride vs. tNBDC’s two reactive sites.
  • Synthetic Utility: Used to synthesize chlorinated tetracyclic compounds (e.g., 3-chloro-4-oxatetracyclononane) through cycloaddition .
  • Toxicity : Similar to tNBDC but with lower molecular weight (MW: ~155 g/mol) .

Terephthaloyl Dichloride

Chemical Identity : Linear aromatic dicarbonyl chloride (CAS 100-20-9).
Key Differences :

  • Structure : Aromatic vs. bicyclic aliphatic framework.
  • Reactivity : Higher thermal stability but slower reaction kinetics due to aromatic conjugation.
  • Applications : Dominates in high-performance polymers (e.g., Kevlar), whereas tNBDC excels in specialized membranes and photoresists .

Comparative Data Table

Compound trans-5-Norbornene-2,3-dicarbonyl Chloride 5-Norbornene-2,3-dicarboxylic Anhydride Terephthaloyl Dichloride
Molecular Formula C₉H₈Cl₂O₂ C₉H₈O₃ C₈H₄Cl₂O₂
Molecular Weight (g/mol) 219.07 164.16 203.02
Reactivity High (two Cl sites) Moderate (anhydride ring-opening) High (aromatic stability)
Key Applications Membranes, photoresists Epoxy curing, polyesters Aramid fibers
Toxicity (Rat LD₅₀) 1600 mg/kg (oral) Not classified 2500 mg/kg (oral)
Thermal Stability Decomposes >200°C (Cl⁻ release) Stable to 250°C Stable to 300°C

Research Findings and Trends

  • Stereochemical Impact : The endo-exo configuration of tNBDC enhances steric accessibility for polymerization compared to cis-isomers, improving reaction yields in ROMP (Ring-Opening Metathesis Polymerization) .
  • Toxicity Mitigation : Substituting chlorine with azide groups (e.g., via CuAAC click chemistry) reduces hazards while retaining reactivity .
  • Market Trends : tNBDC derivatives are gaining traction in flexible electronics due to their balance of rigidity and processability .

Biological Activity

5-Norbornene-2,3-dicarbonyl chloride, trans- (tNBDC) is a compound with significant implications in organic synthesis and polymer chemistry. Its biological activity, while not extensively documented, reveals potential applications in membrane fabrication and interactions with biomolecules.

  • Chemical Formula : C₉H₈Cl₂O₂
  • Molecular Weight : 209.06 g/mol
  • CAS Number : 4582-21-2

Target of Action
tNBDC primarily interacts with 1,3-diaminopropane , a key component in the formation of thin-film composite (TFC) membranes. This compound undergoes an interfacial polymerization reaction , which is crucial for creating polyacrylonitrile-based membranes used in various applications, including filtration and separation technologies.

Mode of Action
The interfacial polymerization process involves the reaction between tNBDC and 1,3-diaminopropane, leading to the formation of TFC membranes. The efficiency of this reaction is influenced by environmental conditions such as temperature and pH.

Cellular Effects

The documented effects of tNBDC on cellular processes indicate moderate toxicity upon ingestion and skin contact. In laboratory settings, it has been shown to emit toxic fumes (hydrogen chloride) when heated to decomposition.

Toxicity Profile

In animal models, the compound exhibits moderate toxicity with an LD50 value of approximately 1830 mg/kg in rats. This level of toxicity suggests caution in handling and potential health risks associated with exposure.

Interaction with Biomolecules

tNBDC's role in biochemical reactions is primarily linked to its ability to facilitate polymerization processes. It interacts with enzymes like 1,3-diaminopropane, which indicates its potential utility in modifying biomolecules and surfaces for research purposes .

Transport and Distribution

The transport mechanisms within biological systems are not fully characterized but likely involve interactions with cellular transporters and binding proteins. This distribution can significantly influence its biological activity and function during polymerization reactions.

Research Applications

5-Norbornene-2,3-dicarbonyl chloride, trans- has several notable applications across different fields:

Field Application
Chemistry Used as a building block in organic synthesis and polymer chemistry.
Biology Modifies biomolecules for studies on protein-ligand interactions.
Medicine Potential applications in drug delivery systems due to its reactivity.
Industry Employed in high-performance coatings and adhesives due to strong covalent bonds formed during reactions .

Q & A

Q. What are the optimal synthetic routes for trans-5-norbornene-2,3-dicarbonyl chloride, and how can reaction conditions be systematically optimized?

The synthesis typically involves the addition of acryloyl chloride to cyclopentadiene under controlled conditions. For example, a reaction in anhydrous ether at 25°C for 19 hours yields the product with a 64% yield and an exo/endo isomer ratio of 5:95, as determined by methanolysis of the methyl esters . Key optimization parameters include:

  • Solvent choice : Anhydrous ether minimizes side reactions.
  • Reaction time : Extended stirring (e.g., 19 hours) ensures completion.
  • Temperature control : Room temperature avoids thermal decomposition.
  • Purification : Distillation under reduced pressure (63.5°C at 4.5 mm Hg) isolates the product efficiently .

Q. How can the stereochemical purity (exo/endo ratio) of the product be quantified experimentally?

The exo/endo ratio is commonly determined via derivatization followed by chromatographic or spectroscopic analysis. Methanolysis of the chloride to methyl esters allows separation and quantification using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For example, the integration of distinct proton signals in the ester derivatives can resolve the isomer ratio .

Q. What spectroscopic techniques are most effective for structural characterization of trans-5-norbornene-2,3-dicarbonyl chloride?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR provide detailed structural insights, such as bridgehead proton coupling patterns and carbonyl carbon shifts.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., molecular ion peak at m/z 219.07 for C9_9H8_8Cl2_2O2_2) .
  • Infrared (IR) spectroscopy : Strong carbonyl stretching vibrations near 1800 cm1^{-1} confirm the presence of acyl chloride groups .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization or side-product formation) be minimized during synthesis?

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., exo isomers), while prolonged heating may shift the equilibrium toward thermodynamically stable isomers.
  • Additive screening : Bases like triethylamine can trap HCl byproducts, preventing acid-catalyzed isomerization .
  • Real-time monitoring : In situ techniques like FT-IR or reaction calorimetry help track intermediate formation and adjust conditions dynamically .

Q. What strategies enable the separation of stereoisomers in downstream applications (e.g., polymer synthesis)?

  • Chromatography : Preparative column chromatography with silica gel or chiral stationary phases resolves isomers. For example, mixtures of four stereoisomers in norbornene derivatives were separated using gradient elution with hexane/ethyl acetate .
  • Crystallization : Fractional crystallization from solvents like carbon tetrachloride or methanol can isolate pure isomers, as demonstrated in trichlorotetrahydrothiophene dioxide purification .

Q. How does the reactivity of trans-5-norbornene-2,3-dicarbonyl chloride compare to other dienophiles in Diels-Alder reactions?

The strained norbornene framework enhances reactivity as a dienophile. Comparative studies show:

  • Reaction rate : Faster cycloaddition compared to less strained analogs due to increased orbital overlap.
  • Regioselectivity : The trans-dicarbonyl chloride configuration directs endo selectivity in adduct formation, critical for synthesizing rigid polymers or pharmaceuticals .

Q. What are the implications of conflicting literature data on exo/endo ratios, and how can these discrepancies be resolved?

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). To resolve conflicts:

  • Reproduce protocols : Systematically replicate reported methods while controlling variables.
  • Advanced analytics : Use 19^{19}F NMR (if applicable) or X-ray crystallography for unambiguous stereochemical assignment .
  • Computational modeling : DFT calculations can predict thermodynamic isomer distributions under specific conditions .

Q. What safety protocols are critical when handling trans-5-norbornene-2,3-dicarbonyl chloride?

  • Toxicity data : The compound has an LD50_{50} of 250 mg/kg (oral, rat), necessitating gloves, goggles, and fume hood use .
  • Storage : Store under inert gas (e.g., argon) at -20°C to prevent hydrolysis.
  • Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal to quench reactive acyl chloride groups .

Methodological Considerations

Q. How can factorial design optimize reaction parameters for large-scale synthesis?

A 2k^k factorial design can evaluate the effects of temperature, solvent volume, and catalyst loading. For example:

  • Factors : Temperature (20–30°C), reaction time (12–24 hours), and solvent (ether vs. THF).
  • Response variables : Yield, exo/endo ratio, and purity.
  • Analysis : ANOVA identifies significant factors, enabling efficient scaling .

Q. What advanced applications (e.g., materials science or medicinal chemistry) exploit the unique reactivity of this compound?

  • Polymer chemistry : Serves as a crosslinker in epoxy resins or a monomer for high-performance polymers.
  • Drug delivery : Functionalization with bioactive moieties (e.g., pyridylbenzyl groups) enables targeted prodrug synthesis .
  • Surface chemistry : Reacts with hydroxylated surfaces to create functional coatings for sensors .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Norbornene-2,3-dicarbonyl chloride, trans-
Reactant of Route 2
5-Norbornene-2,3-dicarbonyl chloride, trans-

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